molecular formula C9H6BrN B118868 7-Bromoisoquinoline CAS No. 58794-09-5

7-Bromoisoquinoline

Cat. No.: B118868
CAS No.: 58794-09-5
M. Wt: 208.05 g/mol
InChI Key: KABRXLINDSPGDF-UHFFFAOYSA-N
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Description

7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis.

Biological Activity

7-Bromoisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 7-position of the isoquinoline ring. Its molecular formula is C9H6BrNC_9H_6BrN, with a molecular weight of approximately 224.05 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

  • Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer progression or microbial resistance.
  • Modulation of Signaling Pathways : The compound can affect signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis, which are crucial in cancer biology.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins such as Bcl-2 and Bax. A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3, indicating the activation of the apoptotic pathway in human ovarian cancer cells (SKOV3) .

Cell LineIC50 (µM)Mechanism of Action
SKOV310Induction of apoptosis via caspase activation
HCT-1515Cell cycle arrest and apoptosis induction
A54912Modulation of p53 pathway leading to apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of isoquinoline derivatives, including this compound, researchers found that it exhibited higher potency against human cancer cell lines compared to standard chemotherapeutic agents. This suggests potential for development as an alternative treatment option .
  • In Vivo Studies : An investigation using zebrafish models demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects, further supporting its therapeutic potential .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research could focus on:

  • Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
  • Clinical Trials : Conducting trials to evaluate safety and effectiveness in humans.
  • Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.

Properties

IUPAC Name

7-bromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABRXLINDSPGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482729
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58794-09-5
Record name 7-Bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 7-bromo-1-chloroisoquinoline (2.50 g, 10.3 mmol) and activated zinc (1.40 g, 21.65 mmol) in acetic acid (20 mL) was heated at reflux for 2 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to provide 7-bromoisoquinoline (1.86 g): ESI MS m/z 208 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is novel about the presented method for synthesizing 7-Bromoisoquinoline compared to previous approaches?

A1: The research article [] introduces a novel method for preparing this compound that utilizes a diazotization and bromine exchange reaction in a non-aqueous solvent. This approach offers several advantages over traditional methods:

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